molecular formula C16H23ClN2O2 B1397009 N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamidehydrochloride CAS No. 1332531-30-2

N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamidehydrochloride

Cat. No.: B1397009
CAS No.: 1332531-30-2
M. Wt: 310.82 g/mol
InChI Key: CMLREFPUPJEVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamidehydrochloride: is a chemical compound with the molecular formula C16H22N2O2.ClH . It is a hydrochloride salt form of N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide, which is used in various scientific research applications. This compound is known for its unique structure, which includes a cyclopropyl group, a piperidine ring, and a benzamide moiety.

Scientific Research Applications

N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamidehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a potential drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamidehydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form 3-chlorobenzoic acid, which is then reacted with cyclopropylamine to form N-cyclopropyl-3-chlorobenzamide.

    Introduction of the Piperidine Group: The piperidine group is introduced by reacting N-cyclopropyl-3-chlorobenzamide with piperidine in the presence of a base such as potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides or piperidines.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamidehydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

  • N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride
  • N-cyclopropyl-3-(piperidin-4-ylmethoxy)benzamide hydrochloride
  • N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzoate hydrochloride

Comparison:

  • Structural Differences: The position of the piperidine group or the substitution on the benzamide moiety can vary among similar compounds.
  • Unique Properties: N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamidehydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
  • Applications: While similar compounds may have overlapping applications, the unique structure of this compound can make it more suitable for certain research or industrial purposes.

Properties

IUPAC Name

N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c19-16(18-14-6-7-14)13-4-1-5-15(9-13)20-11-12-3-2-8-17-10-12;/h1,4-5,9,12,14,17H,2-3,6-8,10-11H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLREFPUPJEVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC(=C2)C(=O)NC3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332531-30-2
Record name Benzamide, N-cyclopropyl-3-(3-piperidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332531-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamidehydrochloride
Reactant of Route 2
Reactant of Route 2
N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamidehydrochloride
Reactant of Route 3
Reactant of Route 3
N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamidehydrochloride
Reactant of Route 4
Reactant of Route 4
N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamidehydrochloride
Reactant of Route 5
Reactant of Route 5
N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamidehydrochloride
Reactant of Route 6
N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamidehydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.